molecular formula C11H14N2OS B15210398 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone CAS No. 89991-27-5

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone

Cat. No.: B15210398
CAS No.: 89991-27-5
M. Wt: 222.31 g/mol
InChI Key: JOFUSALSRZHGDE-UHFFFAOYSA-N
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Description

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound that features a cyclohexanone ring substituted with a 6-methylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:

    Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.

    Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Methylpyrimidin-4-yl)thio)cyclopentanone: Similar structure but with a cyclopentanone ring.

    2-((6-Methylpyrimidin-4-yl)thio)cycloheptanone: Similar structure but with a cycloheptanone ring.

    2-((6-Methylpyrimidin-4-yl)thio)acetophenone: Similar structure but with an acetophenone moiety.

Uniqueness

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is unique due to its specific combination of a cyclohexanone ring and a 6-methylpyrimidin-4-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89991-27-5

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3

InChI Key

JOFUSALSRZHGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC2CCCCC2=O

Origin of Product

United States

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